(11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine
Overview
Description
(11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine is a complex organic compound characterized by its unique structure, which includes a dioxaphosphepin ring fused with dinaphtho groups and a diphenylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, followed by the introduction of the diphenylpyrrolidine group. Common reagents used in these reactions include phosphorus trichloride, naphthol derivatives, and pyrrolidine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent product quality. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The dioxaphosphepin ring and diphenylpyrrolidine moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
(11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine is unique due to its complex structure, which combines a dioxaphosphepin ring with dinaphtho groups and a diphenylpyrrolidine moiety. This structural complexity imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28NO2P/c1-3-13-27(14-4-1)31-21-22-32(28-15-5-2-6-16-28)37(31)40-38-33-23-19-25-11-7-9-17-29(25)35(33)36-30-18-10-8-12-26(30)20-24-34(36)39-40/h1-20,23-24,31-32H,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEYSQAZYNQDSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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